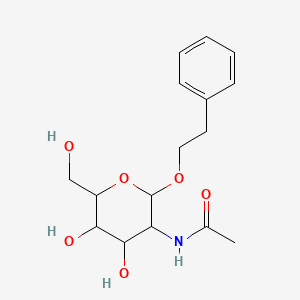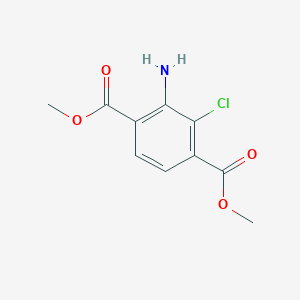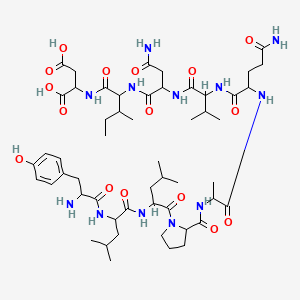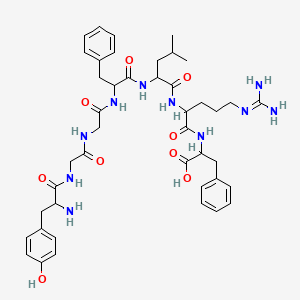![molecular formula C7H11N3S B12107336 Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)
Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine is an organic compound characterized by the presence of a pyrimidine ring attached to a sulfanyl ethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine typically involves the reaction of 2-mercaptopyrimidine with an appropriate alkylating agent. One common method includes the use of methyl bromoacetate, followed by reduction to yield the desired amine. The reaction conditions often require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the synthesis may be optimized for higher yields and purity. This can involve the use of continuous flow reactors and more efficient catalysts. The reaction is typically carried out under controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated amines.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug design, particularly as a scaffold for developing new therapeutic agents.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism by which Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparación Con Compuestos Similares
2-(Pyridin-2-ylsulfanyl)ethylamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Pyrimidin-2-ylthio)ethanol: Contains a hydroxyl group instead of a methylamine group.
Uniqueness: Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine is unique due to the presence of both a pyrimidine ring and a sulfanyl ethylamine group, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
Propiedades
Fórmula molecular |
C7H11N3S |
|---|---|
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
N-methyl-2-pyrimidin-2-ylsulfanylethanamine |
InChI |
InChI=1S/C7H11N3S/c1-8-5-6-11-7-9-3-2-4-10-7/h2-4,8H,5-6H2,1H3 |
Clave InChI |
AFXOMXWTJFRWSL-UHFFFAOYSA-N |
SMILES canónico |
CNCCSC1=NC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester](/img/structure/B12107265.png)
![N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12107273.png)











